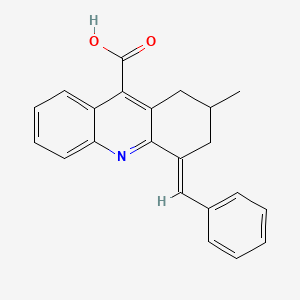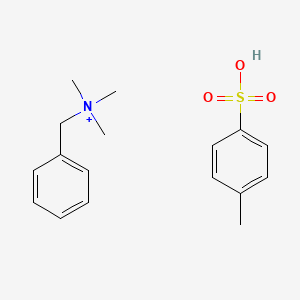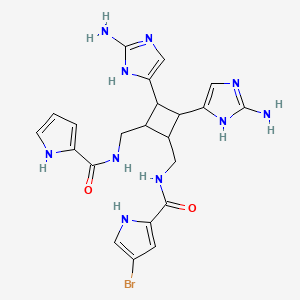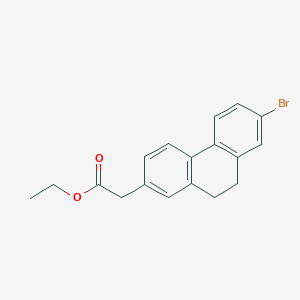
(4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid is an organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzylidene group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 9-position of the acridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid typically involves the condensation of 2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group at the 4-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of acridine-9,10-dione derivatives.
Reduction: Formation of 4-benzyl-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid.
Substitution: Various substituted acridine derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, (4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid is used as a precursor for the synthesis of more complex acridine derivatives. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its acridine core, which is known for its biological activity. Acridine derivatives have been studied for their anticancer, antibacterial, and antiviral properties. This compound could serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments. Acridine-based dyes are known for their vibrant colors and stability, making them suitable for various applications.
作用機序
The mechanism of action of (4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid is not well-documented. based on the known activities of acridine derivatives, it is likely to interact with DNA and enzymes involved in cellular processes. Acridines are known to intercalate into DNA, disrupting replication and transcription, which can lead to cell death. This property makes them potential candidates for anticancer drugs.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of the acridine family, known for its wide range of biological activities.
9-aminoacridine: A derivative used as an antiseptic and in the treatment of protozoal infections.
Acriflavine: An acridine derivative used as an antiseptic and in the treatment of bacterial infections.
Uniqueness
(4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylidene group at the 4-position and the carboxylic acid group at the 9-position allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
特性
分子式 |
C22H19NO2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
(4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C22H19NO2/c1-14-11-16(13-15-7-3-2-4-8-15)21-18(12-14)20(22(24)25)17-9-5-6-10-19(17)23-21/h2-10,13-14H,11-12H2,1H3,(H,24,25)/b16-13+ |
InChIキー |
ATJAFMBXOWIHEQ-DTQAZKPQSA-N |
異性体SMILES |
CC1C/C(=C\C2=CC=CC=C2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
正規SMILES |
CC1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one](/img/structure/B12336588.png)





![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)



![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)

